3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and a 4-(4-methoxyphenyl)piperazine substituent. Its structure integrates multiple pharmacophoric elements:
Properties
Molecular Formula |
C26H27N5O4S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O4S2/c1-34-16-15-31-25(33)21(37-26(31)36)17-20-23(27-22-5-3-4-10-30(22)24(20)32)29-13-11-28(12-14-29)18-6-8-19(35-2)9-7-18/h3-10,17H,11-16H2,1-2H3/b21-17- |
InChI Key |
APWCGCVUPQRFHE-FXBPSFAMSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes thiazolidinone and pyridopyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol. The unique structural features include:
- A thiazolidinone ring which contributes to its biological activity.
- A pyridopyrimidine core that may interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related thiazolidinone derivatives, suggesting a potential for this compound as an antibacterial agent. For instance:
- In vitro studies demonstrated that derivatives containing thiazolidinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 - 0.03 | 0.008 - 0.06 |
| S. aureus | 0.004 - 0.03 | 0.008 - 0.06 |
| Klebsiella pneumoniae | 0.20 | 0.30 |
The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli showed the highest resistance .
Anti-inflammatory Activity
The presence of functional groups in the compound suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, indicating that this compound may also possess such properties.
Anticancer Potential
Preliminary research indicates that the compound may exhibit anticancer activity through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by interfering with cell cycle regulation.
In silico docking studies have shown promising interactions with key targets involved in cancer progression, although further experimental validation is necessary .
Case Studies and Research Findings
A notable study evaluated the biological activities of various thiazolidinone derivatives, including those structurally related to our compound:
- Study on Antimicrobial Efficacy : Seventeen new derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains, revealing significant efficacy and lower MIC values compared to existing antibiotics .
- Structure–Activity Relationship (SAR) : The study explored how modifications to the thiazolidinone ring influenced biological activity, emphasizing the importance of specific substituents for enhancing efficacy .
Comparison with Similar Compounds
Key Structural Modifications in Analogs
The following analogs (Table 1) highlight variations in substituents on the thiazolidinone, piperazine, and pyrido-pyrimidinone moieties, which influence physicochemical and biological properties:
Table 1: Structural and Property Comparison of Compound A and Analogs
Electronic and Steric Effects
- Thiazolidinone Modifications: Compound A’s 2-methoxyethyl group balances hydrophilicity and steric bulk, favoring solubility without compromising binding . Compound B’s 3-methoxypropyl chain increases lipophilicity (logP ~2.8 vs. Compound C’s tetrahydrofuranmethyl group introduces rigidity, possibly reducing conformational flexibility and metabolic degradation .
Piperazine Substituents :
Core Modifications :
- Methyl groups at the 7- or 9-position (Compounds B, C ) improve metabolic stability by blocking oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
